5,8-Methanoquinazoline
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Overview
Description
5,8-Methanoquinazoline: is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. The compound is characterized by a fused ring system that includes a quinazoline core with a methano bridge, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Methanoquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitriles with aldehydes and arylboronic acids in the presence of a palladium catalyst, such as palladium(II) acetylacetonate, and a ligand like 5,5’-dimethyl-2,2’-bipyridine. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures (around 80°C) for an extended period (48 hours) with the addition of trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield, reduce reaction time, and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 5,8-Methanoquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinazoline derivatives with additional oxygen functionalities.
Reduction: Reduced quinazoline derivatives with hydrogenated rings.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
5,8-Methanoquinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a central nervous system stimulant and other biological activities.
Medicine: Explored for its potential therapeutic effects, including anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 5,8-Methanoquinazoline involves its interaction with specific molecular targets and pathways. For instance, its central nervous system stimulant activity is believed to be mediated through the modulation of neurotransmitter systems, including dopamine and serotonin pathways. The compound may also interact with various enzymes and receptors, leading to its diverse biological effects .
Comparison with Similar Compounds
- 5,8-Methanoquinazoline fused with imidazoles
- This compound fused with thiadiazoles
- This compound fused with pyrimidines
- This compound fused with 1,3,5-triazine
Comparison: Compared to these similar compounds, this compound exhibits unique structural features due to the methano bridge, which can influence its reactivity and biological activity. The presence of the methano bridge can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable scaffold for drug development and other applications .
Properties
CAS No. |
236-88-4 |
---|---|
Molecular Formula |
C9H6N2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
3,5-diazatricyclo[6.2.1.02,7]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C9H6N2/c1-2-7-3-6(1)8-4-10-5-11-9(7)8/h1-2,4-5H,3H2 |
InChI Key |
GYJBHPYIIPTNAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C=NC=NC3=C1C=C2 |
Origin of Product |
United States |
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